![molecular formula C23H23ClN8O2 B10910128 4-chloro-2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol](/img/structure/B10910128.png)
4-chloro-2-[(E)-(2-{4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}hydrazinylidene)methyl]-6-methoxyphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes a benzaldehyde moiety substituted with chloro, hydroxy, and methoxy groups, as well as a hydrazone linkage to a triazine ring system.
Preparation Methods
The synthesis of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Synthesis of 5-chloro-2-hydroxy-3-methoxybenzaldehyde: This intermediate can be synthesized by reacting 5-chloro-2-hydroxybenzaldehyde with methoxy reagents under controlled conditions.
Formation of the hydrazone linkage: The hydrazone linkage is formed by reacting the aldehyde group of 5-chloro-2-hydroxy-3-methoxybenzaldehyde with hydrazine derivatives.
Attachment of the triazine ring: The final step involves the reaction of the hydrazone intermediate with a triazine derivative, such as 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazine, under appropriate conditions.
Chemical Reactions Analysis
5-Chloro-2-hydroxy-3-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone undergoes various chemical reactions, including:
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The triazine ring system and hydrazone linkage play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Compared to other similar compounds, 5-chloro-2-hydroxy-3-methoxybenzaldehyde 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone exhibits unique properties due to its specific substituents and structural features. Similar compounds include:
5-chloro-2-hydroxy-3-methoxybenzaldehyde: Lacks the hydrazone and triazine moieties, resulting in different reactivity and applications.
4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-toluidino)-1,3,5-triazine: Lacks the benzaldehyde moiety, leading to different biological activities and uses.
Properties
Molecular Formula |
C23H23ClN8O2 |
|---|---|
Molecular Weight |
478.9 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[[4-(3,5-dimethylpyrazol-1-yl)-6-(4-methylanilino)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]-6-methoxyphenol |
InChI |
InChI=1S/C23H23ClN8O2/c1-13-5-7-18(8-6-13)26-21-27-22(29-23(28-21)32-15(3)9-14(2)31-32)30-25-12-16-10-17(24)11-19(34-4)20(16)33/h5-12,33H,1-4H3,(H2,26,27,28,29,30)/b25-12+ |
InChI Key |
ANFDXHCBJGGYLM-BRJLIKDPSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)N/N=C/C4=C(C(=CC(=C4)Cl)OC)O |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC(=NC(=N2)N3C(=CC(=N3)C)C)NN=CC4=C(C(=CC(=C4)Cl)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


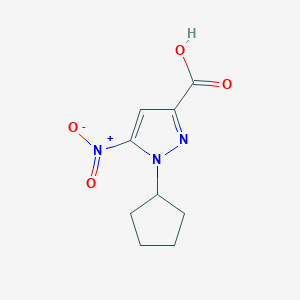
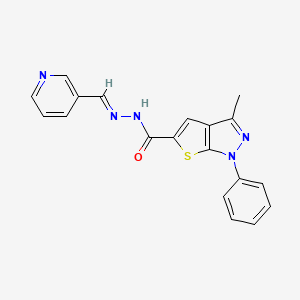
![ethyl [3,5-bis(3,4-dimethoxyphenyl)-1H-pyrazol-1-yl]acetate](/img/structure/B10910061.png)
![Diethyl 5-[(3-cyclohexylpropanoyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B10910066.png)

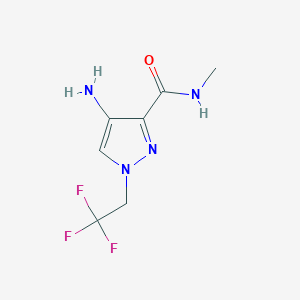
![N-(5-chloro-2-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B10910081.png)
![4-({[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}methyl)benzoic acid](/img/structure/B10910083.png)
![N'-{(E)-[3-(3,4-dichlorophenyl)-1H-pyrazol-4-yl]methylidene}-2-phenylacetohydrazide](/img/structure/B10910096.png)
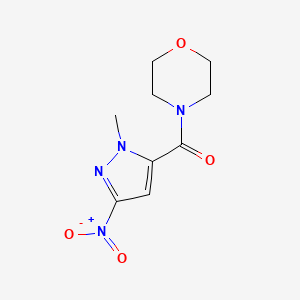
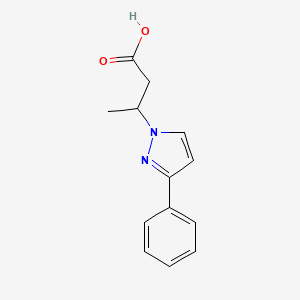
![5-[(2-Chlorophenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B10910119.png)
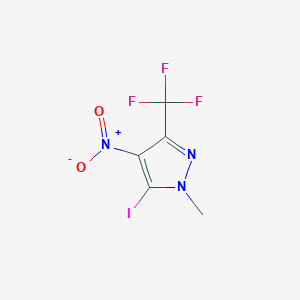
![6-Cyclopropyl-3-(4-methoxyphenyl)[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B10910122.png)
